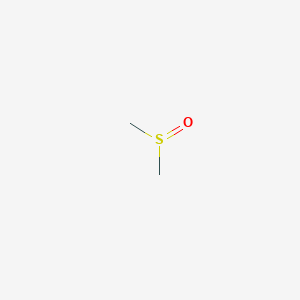
2,4-Difluorophenyl isothiocyanate
概要
説明
2,4-Difluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H3F2NS and a molecular weight of 171.17 g/mol . It is a fluorinated building block commonly used in organic synthesis. The compound is known for its reactivity and versatility in forming various derivatives, making it valuable in multiple scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Difluorophenyl isothiocyanate can be synthesized through the reaction of 2,4-difluoroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for commercial applications .
化学反応の分析
Types of Reactions
2,4-Difluorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Cyclization Reactions: Forms heterocyclic compounds when reacted with diamines or diols.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines under mild conditions to form thiourea derivatives.
Alcohols: Reacts with alcohols in the presence of a base to form thiocarbamates.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
科学的研究の応用
2,4-Difluorophenyl isothiocyanate is widely used in scientific research due to its reactivity and ability to form various derivatives. Some of its applications include:
作用機序
The mechanism of action of 2,4-difluorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as labeling proteins or modifying surfaces .
類似化合物との比較
Similar Compounds
- 2,6-Difluorophenyl isothiocyanate
- 4-Nitrophenyl isothiocyanate
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
2,4-Difluorophenyl isothiocyanate is unique due to the presence of two fluorine atoms at the 2 and 4 positions on the phenyl ring. This fluorination enhances its reactivity and stability compared to other isothiocyanates, making it particularly useful in the synthesis of fluorinated organic compounds .
特性
IUPAC Name |
2,4-difluoro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGGPKIFVAIRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333840 | |
| Record name | 2,4-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141106-52-7 | |
| Record name | 2,4-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-1-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,4-Difluorophenyl isothiocyanate in the context of the provided research?
A1: this compound is primarily used as a derivatizing agent for amino acids. [, ] This derivatization process aims to enhance the enantiomeric separation of amino acids using High-Performance Liquid Chromatography (HPLC) on chiral stationary phases like teicoplanin. [] Essentially, it helps scientists better distinguish between the mirror-image forms of amino acids, which is crucial for understanding their biological activity and developing new drugs.
Q2: How does the structure of this compound contribute to its effectiveness in amino acid separation?
A2: The structure of this compound plays a key role in enhancing enantiomeric separation. The presence of the isothiocyanate group allows for reaction with amino acids, while the 2,4-difluorophenyl moiety contributes significantly to the resolution. This is due to several factors:
- Hydrogen bonding: The nitrogen and sulfur atoms from the isothiocyanate fragment can engage in hydrogen bonding interactions with the chiral stationary phase. []
- Steric hindrance: The bulky nature of the 2,4-difluorophenyl group introduces steric hindrance, further differentiating the interactions between the derivatized amino acid enantiomers and the stationary phase. []
- Pi-pi interactions: The electron-withdrawing fluorine atoms in the aromatic ring enhance the strength of pi-pi interactions with the stationary phase, leading to greater separation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)










![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)

